

Nudifloramide-d6 chemical properties and synthesis

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Compound of Interest

Compound Name: Nudifloramide-d6

Cat. No.: B15572126

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A comprehensive technical guide on the chemical properties and synthesis of Nudifloramide-d3 has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the deuterated form of Nudifloramide, a significant metabolite of nicotinamide.

Chemical Properties of Nudifloramide-d3

Nudifloramide-d3, the deuterated isotopologue of Nudifloramide, possesses distinct physical and chemical characteristics critical for its application in metabolic research and as an internal standard in analytical studies. The introduction of deuterium atoms on the N-methyl group results in a higher molecular weight compared to the non-deuterated form, which is essential for its use in mass spectrometry-based quantification methods.

Below is a summary of its key chemical properties:

Property	Value	Reference
Chemical Name	N-(Methyl-d3)-2-pyridoxone-5-carboxamide	[1]
Synonyms	Nudifloramide-d3, 2PY-d3	[2][3]
CAS Number	1207384-48-2	[1]
Molecular Formula	C ₇ H ₅ D ₃ N ₂ O ₂	[1]
Molecular Weight	155.17 g/mol	[1]
Exact Mass	155.0774	[1]
Purity	>95% (HPLC)	[1]
Storage Temperature	+4°C	[1]

Synthesis of Nudifloramide-d3

The synthesis of Nudifloramide-d3 involves the introduction of a deuterated methyl group. A probable and efficient method for its synthesis is based on the methylation of the pyridone nitrogen of a suitable precursor with a deuterated methylating agent.

Experimental Protocol: Synthesis of Nudifloramide-d3

Objective: To synthesize Nudifloramide-d3 by N-methylation of 2-pyridone-5-carboxamide using a deuterated methyl source.

Materials:

- 2-pyridone-5-carboxamide
- Deuterated methyl iodide (CD₃I)
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Argon gas

Procedure:

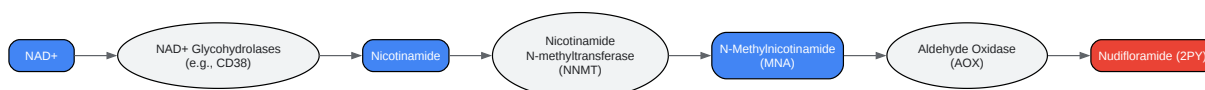
- Preparation: A flame-dried round-bottom flask is charged with 2-pyridone-5-carboxamide and anhydrous DMF under an argon atmosphere.
- Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 30 minutes to allow for the deprotonation of the pyridone nitrogen.
- Methylation: Deuterated methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
- Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.
- Washing and Drying: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Nudifloramide-d3 as a solid.
- Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic enrichment.

Biological Signaling Pathways

Nudifloramide is a key metabolite in the degradation of nicotinamide adenine dinucleotide (NAD⁺) and is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).

NAD⁺ Degradation Pathway

Nudifloramide is an end-product of the catabolism of nicotinamide, a form of vitamin B3. This pathway is crucial for maintaining cellular NAD⁺ levels.[4][5]

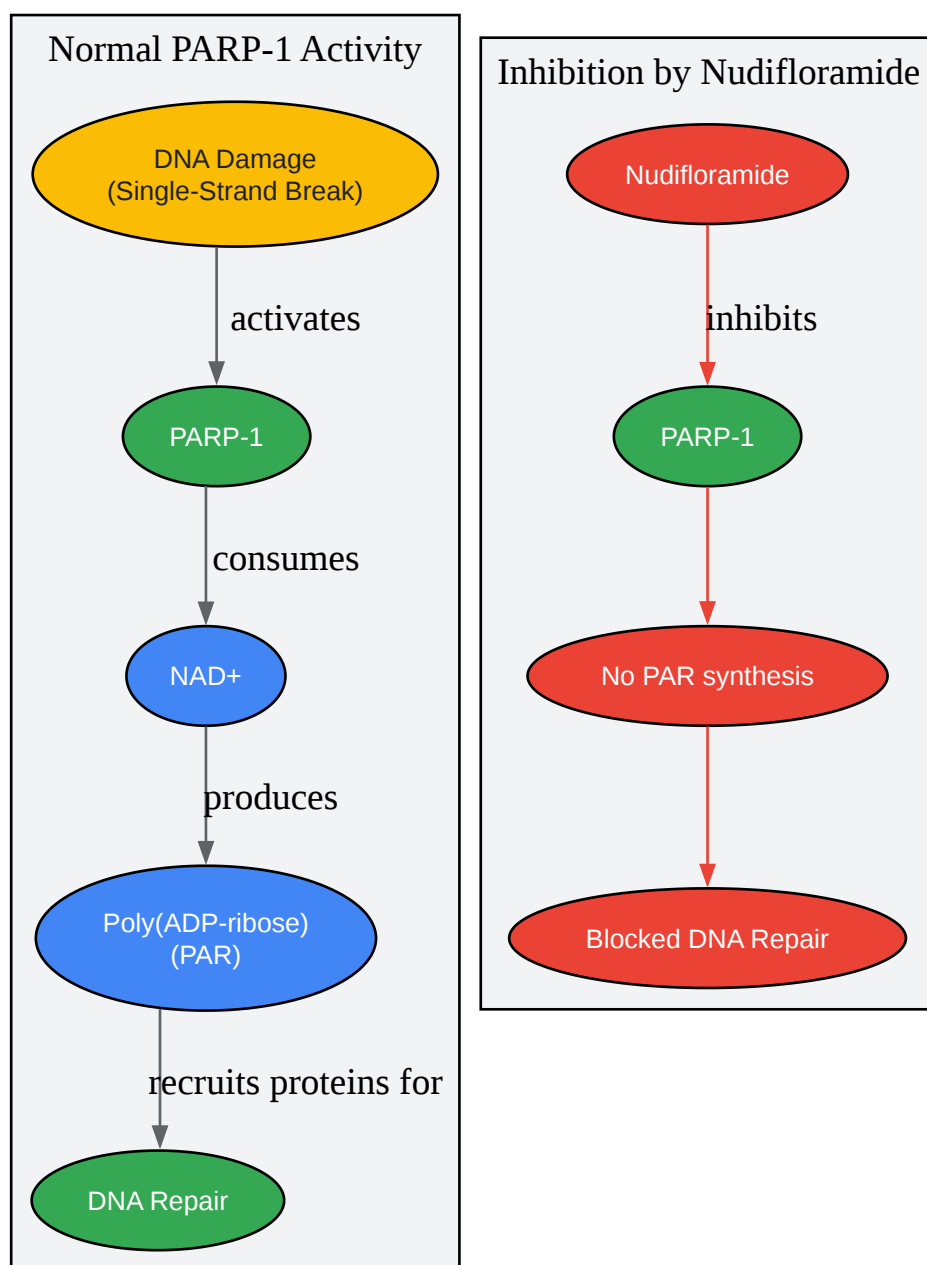


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Caption: Metabolic pathway of NAD⁺ degradation to Nudifloramide.

PARP-1 Inhibition Pathway

Nudifloramide significantly inhibits the activity of PARP-1, an enzyme involved in DNA repair and other cellular processes.[2][3][4] This inhibition is a key aspect of its biological function.

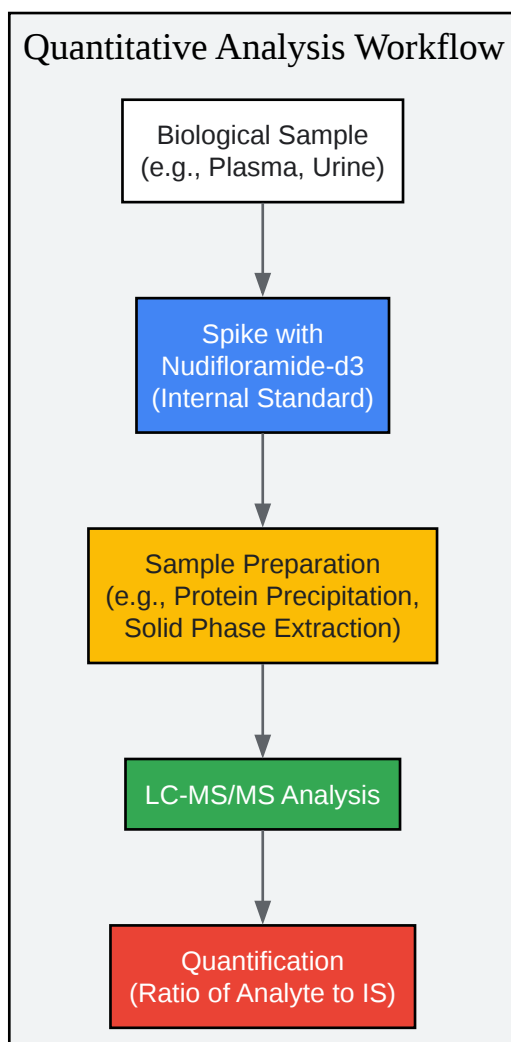


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Caption: Mechanism of PARP-1 inhibition by Nudifloramide.

Experimental Workflow

Nudifloramide-d3 is frequently utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of Nudifloramide in biological samples.



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References

- 1. Nudifloramide-D3 | TRC-N925502-2.5MG | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 3. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Metabolome Database: Showing metabocard for Nudifloramide (HMDB0004193) [hmdb.ca]
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